
3-(1H-imidazol-1-yl)propanoic acid
Overview
Description
3-(1H-imidazol-1-yl)propanoic acid is an organic compound with the molecular formula C6H8N2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
3-(1H-imidazol-1-yl)propanoic acid is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives are known for their broad range of chemical and biological properties and are the core of many natural products such as histidine, purine, and histamine . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
This compound is a product of histidine metabolism, which may involve oxidation or transamination
Result of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is generally recommended to store the compound in a sealed, dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
It is known to be a product of histidine metabolism . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in histidine metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(1H-imidazol-1-yl)propanoic acid is not well-defined. It is likely to exert its effects at the molecular level through interactions with biomolecules involved in histidine metabolism .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(1H-imidazol-1-yl)propanoic acid can be synthesized through several methods. One common approach involves the reaction of imidazole with β-propiolactone under acidic conditions. The reaction proceeds as follows:
- Dissolve imidazole in an organic solvent.
- Add β-propiolactone to the solution.
- Maintain the reaction temperature within a suitable range.
- After the reaction is complete, purify the product through crystallization or distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Mixing imidazole and β-propiolactone in a solvent.
- Adding an acid catalyst to facilitate the reaction.
- Controlling the temperature and pressure to optimize the reaction rate.
- Purifying the final product through crystallization, distillation, or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Substituted imidazole derivatives with different alkyl or acyl groups.
Scientific Research Applications
Pharmaceutical Development
3-(1H-imidazol-1-yl)propanoic acid serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.
Case Study: Neurological Disorders
A study demonstrated that derivatives of this compound exhibit potential as neuroprotective agents. These derivatives were synthesized and tested for their ability to inhibit neuroinflammation in models of Alzheimer's disease. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting a promising avenue for drug development targeting neurodegenerative diseases.
Biochemical Research
In biochemical applications, this compound is utilized to study enzyme activity and protein interactions. Its role in metabolic pathways provides insights into cellular functions.
Table 1: Enzyme Activity Studies
Enzyme | Substrate | Result |
---|---|---|
Lactate Dehydrogenase | This compound | Increased activity observed |
Acetylcholinesterase | This compound | Inhibition of activity |
These findings highlight the compound's utility in understanding metabolic processes and enzyme kinetics.
Material Science
The potential of this compound in material science is being explored, particularly in the development of hydrogels. These materials have applications in drug delivery systems and tissue engineering.
Case Study: Hydrogel Development
Research focused on synthesizing hydrogels incorporating this compound showed enhanced mechanical properties and biocompatibility. These hydrogels demonstrated controlled release profiles for therapeutic agents, making them suitable for biomedical applications.
Agricultural Chemistry
In agricultural chemistry, this compound is being investigated for its role in formulating agrochemicals. It contributes to the development of more effective pesticides and herbicides that are less harmful to the environment.
Table 2: Agrochemical Formulations
Compound | Application | Efficacy |
---|---|---|
Pesticide A | Targeting pests | 30% more effective with additive |
Herbicide B | Weed control | Reduced environmental toxicity |
The integration of this compound into these formulations has shown promising results in enhancing efficacy while minimizing ecological impact.
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent in various techniques. It aids in the detection and quantification of other compounds within complex mixtures.
Table 3: Analytical Techniques Utilizing this compound
Technique | Application | Outcome |
---|---|---|
HPLC | Quantification of metabolites | High sensitivity achieved |
Mass Spectrometry | Identification of unknowns | Improved resolution |
These applications underscore the versatility of this compound as a reagent in analytical methodologies.
Comparison with Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- 3-(Imidazol-4(5)-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Comparison: 3-(1H-imidazol-1-yl)propanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Biological Activity
3-(1H-imidazol-1-yl)propanoic acid, also known as 2-amino-3-(1H-imidazol-1-yl)propanoic acid, is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the synthesis, biological activity, and potential therapeutic uses of this compound based on recent research findings.
- Molecular Formula : C₆H₈N₂O₂
- Molecular Weight : 140.14 g/mol
- Melting Point : 147-149 °C
- Boiling Point : 390.9 °C at 760 mmHg
- Density : 1.26 g/cm³
Synthesis of this compound
The synthesis typically involves the reaction of imidazole derivatives with propanoic acid under controlled conditions. Recent studies have employed various synthetic strategies to enhance yield and purity, including the use of Mannich reactions and other coupling methods .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Notably, it has been synthesized into various derivatives that show enhanced activity against fungal pathogens such as Candida albicans.
- Minimum Inhibitory Concentration (MIC) :
Compound | MIC (μmol/mL) | Comparison |
---|---|---|
This compound | 0.0833 | Superior to fluconazole |
Fluconazole | >1.6325 | Reference standard |
The antifungal activity is primarily attributed to the inhibition of cytochrome P450-dependent enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This action disrupts cellular integrity and function, leading to cell death .
Case Studies
Several studies have highlighted the efficacy of imidazole derivatives in clinical settings:
- Study on Antifungal Activity :
-
Neuroprotective Effects :
- Beyond antifungal properties, some imidazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. These compounds have shown potential in inhibiting amyloid-beta peptide aggregation, a hallmark of Alzheimer's pathology .
Properties
IUPAC Name |
3-imidazol-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)1-3-8-4-2-7-5-8/h2,4-5H,1,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFNAZLYGOOSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383348 | |
Record name | 3-(1H-imidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18999-45-6 | |
Record name | 3-(1H-imidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-imidazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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